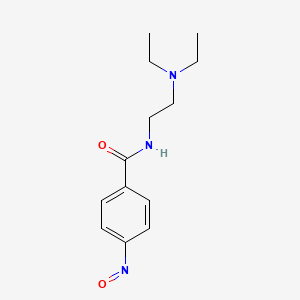
4-Nitrosoprocainamide
説明
4-nitrosoprocainamide is a benzamide obtained via formal condensation of 4-nitrosobenzoic acid and 2-(diethylamino)ethylamine. It is a member of benzamides and a nitroso compound.
科学的研究の応用
Pharmacological Applications
1.1 Antiarrhythmic Properties
4-Nitrosoprocainamide retains the sodium channel-blocking properties characteristic of procainamide. This makes it a candidate for treating cardiac arrhythmias, particularly in patients who may not respond well to conventional therapies. Studies indicate that derivatives like this compound could exhibit improved efficacy or reduced side effects compared to their parent compounds .
1.2 Metabolomics and Mechanism of Action
Research into the metabolism of procainamide has revealed that its nitroso derivatives, including this compound, may play a role in modulating immune responses and potentially influencing autoimmune conditions like lupus erythematosus . Understanding these metabolic pathways is crucial for developing safer antiarrhythmic therapies.
Toxicological Studies
2.1 Induction of Agranulocytosis
Procainamide is associated with agranulocytosis, a severe decrease in white blood cells that increases infection risk. Studies suggest that the formation of reactive metabolites, including those derived from this compound, may contribute to this adverse effect . Investigating these mechanisms can aid in predicting and mitigating risks associated with long-term procainamide therapy.
2.2 Free Radical Formation
Research indicates that procainamide and its derivatives can induce free radical formation through myeloperoxidase activity, which is linked to various idiosyncratic reactions . Understanding how this compound interacts with cellular components may provide insights into its safety profile and potential therapeutic windows.
Anticancer Research
3.1 Cytotoxicity Against Cancer Cell Lines
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human carcinoma models, suggesting potential as an anticancer agent . Further investigation into its mechanism of action could reveal novel therapeutic pathways.
3.2 Case Studies on Antitumor Activity
- Study on Human Colon Carcinoma (HCT-116) : Treatment with this compound resulted in significant reductions in cell viability, indicating its potential as a chemotherapeutic agent.
- Liver Carcinoma (HepG2) Models : Similar cytotoxic effects were observed, supporting further exploration into its application in liver cancer therapies .
Data Tables
| Application Area | Findings |
|---|---|
| Antiarrhythmic Properties | Retains sodium channel-blocking effects; potential for improved efficacy |
| Toxicology | Associated with agranulocytosis; reactive metabolite formation |
| Anticancer Activity | Significant cytotoxic effects against HCT-116 and HepG2 cancer cell lines |
特性
CAS番号 |
95576-28-6 |
|---|---|
分子式 |
C13H19N3O2 |
分子量 |
249.31 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-4-nitrosobenzamide |
InChI |
InChI=1S/C13H19N3O2/c1-3-16(4-2)10-9-14-13(17)11-5-7-12(15-18)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,14,17) |
InChIキー |
HVBDBNBRWGIRLT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)N=O |
正規SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)N=O |
Key on ui other cas no. |
95576-28-6 |
同義語 |
4-nitrosoprocainamide |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













